![molecular formula C24H20O6 B1673943 4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)
4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid
Übersicht
Beschreibung
L-708,906 ist eine Verbindung, die für ihre potente inhibitorische Aktivität gegen das humane Immundefizienzvirus Typ 1 Integrase-Enzym bekannt ist. Dieses Enzym ist entscheidend für die Integration von viraler DNA in das Genom der Wirtszelle, ein Schlüsselschritt im Replikationszyklus des Virus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-708,906 beinhaltet die Herstellung von 4-(3,5-Dibenzyloxyphenyl)-2-hydroxy-4-oxobut-2-ensäure. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung von 3,5-Dibenzyloxybenzaldehyd.
Bildung der Diketosäure: Der Aldehyd wird dann einer Reihe von Reaktionen unterzogen, darunter Aldolkondensation und anschließende Oxidation, um die Diketosäurestruktur zu bilden.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für L-708,906 nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die Verwendung automatisierter Reaktoren und strenge Qualitätskontrollmaßnahmen, um den Reaktionsfortschritt und die Produktqualität zu überwachen .
Chemische Reaktionsanalyse
Arten von Reaktionen
L-708,906 durchläuft hauptsächlich Reaktionen, die typisch für Diketosäuren sind, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Diketosäure in ihre entsprechenden Alkohole umwandeln.
Substitution: Der aromatische Ring in L-708,906 kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen beinhalten oft Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Derivate von L-708,906 sowie substituierte aromatische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Hemmung von Integrase-Enzymen.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Mechanismen der viralen Integration und Replikation zu verstehen.
Medizin: L-708,906 ist eine Leitverbindung in der Entwicklung neuer antiretroviraler Medikamente, die auf das Integrase-Enzym abzielen.
Wirkmechanismus
L-708,906 übt seine Wirkung aus, indem es an die aktive Stelle des humanen Immundefizienzvirus Typ 1 Integrase-Enzyms bindet. Diese Bindung verhindert, dass das Enzym die Integration der viralen DNA in das Genom des Wirts katalysiert. Die Verbindung zielt speziell auf den Strangtransfer-Schritt des Integrationsprozesses ab, der für die erfolgreiche Replikation des Virus entscheidend ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-708,906 involves the preparation of 4-(3,5-dibenzyloxyphenyl)-2-hydroxy-4-oxobut-2-enoic acid. The synthetic route typically includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of 3,5-dibenzyloxybenzaldehyde.
Formation of the diketo acid: The aldehyde is then subjected to a series of reactions, including aldol condensation and subsequent oxidation, to form the diketo acid structure.
Industrial Production Methods
While specific industrial production methods for L-708,906 are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
L-708,906 primarily undergoes reactions typical of diketo acids, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diketo acid to its corresponding alcohols.
Substitution: The aromatic ring in L-708,906 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of L-708,906, as well as substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the inhibition of integrase enzymes.
Biology: The compound is used in research to understand the mechanisms of viral integration and replication.
Medicine: L-708,906 is a lead compound in the development of new antiretroviral drugs targeting the integrase enzyme.
Wirkmechanismus
L-708,906 exerts its effects by binding to the active site of the human immunodeficiency virus type 1 integrase enzyme. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the strand transfer step of the integration process, which is crucial for the successful replication of the virus .
Vergleich Mit ähnlichen Verbindungen
L-708,906 wird oft mit anderen Integrase-Inhibitoren auf Diketosäurebasis verglichen, wie z. B.:
L-731,988: Ein weiterer potenter Integrase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Merkmalen.
5CITEP: Eine Verbindung, die ebenfalls Integrase hemmt, aber unterschiedliche Selektivitäts- und Potenzprofile zeigt.
Raltegravir: Ein klinisch zugelassenes Integrase-Inhibitor, das aus der gleichen Klasse von Verbindungen entwickelt wurde.
L-708,906 ist einzigartig in seiner spezifischen Hemmung des Strangtransferschritts und seiner potenten antiviralen Aktivität bei niedrigen mikromolaren Konzentrationen, was es zu einer wertvollen Leitverbindung bei der Entwicklung neuer antiretroviraler Therapien macht .
Eigenschaften
Molekularformel |
C24H20O6 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid |
InChI |
InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28) |
InChI-Schlüssel |
SLRLQBRWUMWEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-708906; L 708906; L708906; ARRY142886; ARRY-142886; ARRY 142886; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



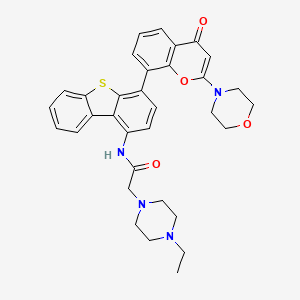

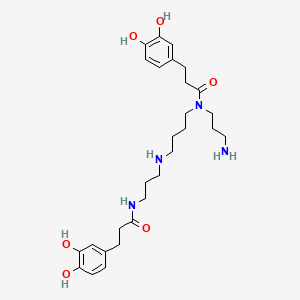
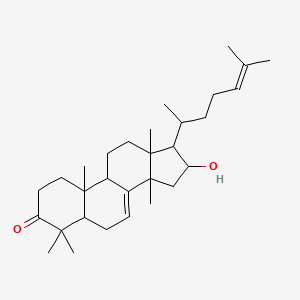
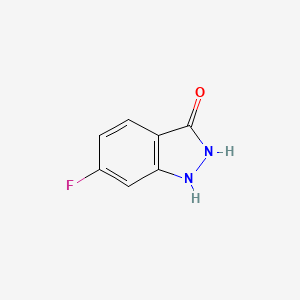
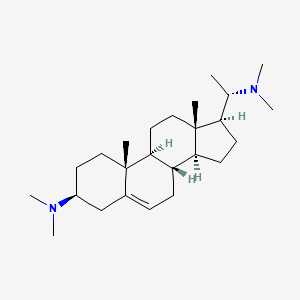


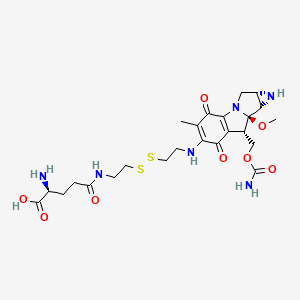
![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)



